Cas no 2138101-51-4 (4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine)

4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a substituted pyridine moiety, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The presence of both methyl and pyridinyl groups enhances its lipophilicity and binding affinity, making it suitable for applications in drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound is typically synthesized under controlled conditions to ensure high purity and consistency for research use.
4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine structure
2138101-51-4 structure
商品名:4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine
CAS番号:2138101-51-4
MF:C13H20N2
メガワット:204.311303138733
CID:6405946
PubChem ID:165497320

4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine
    • EN300-1157740
    • 2138101-51-4
    • 4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine
    • インチ: 1S/C13H20N2/c1-9-3-4-11(14)7-12(9)13-8-15-6-5-10(13)2/h5-6,8-9,11-12H,3-4,7,14H2,1-2H3
    • InChIKey: VTNDZYKQXDZGMI-UHFFFAOYSA-N
    • ほほえんだ: NC1CCC(C)C(C2C=NC=CC=2C)C1

計算された属性

  • せいみつぶんしりょう: 204.162648646g/mol
  • どういたいしつりょう: 204.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 38.9Ų

4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1157740-1.0g
4-methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine
2138101-51-4
1g
$0.0 2023-06-09

4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine 関連文献

4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amineに関する追加情報

Introduction to 4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine (CAS No. 2138101-51-4)

4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine, with the CAS number 2138101-51-4, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexane ring, a pyridine moiety, and methyl substituents. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of 4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine is of particular interest due to its potential as a lead compound in drug discovery. The cyclohexane ring provides conformational flexibility, while the pyridine moiety offers electronic and steric properties that can interact with various biological targets. The presence of methyl groups further modulates the compound's lipophilicity and metabolic stability, making it an attractive candidate for optimization in drug development.

Recent studies have explored the pharmacological properties of 4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are implicated in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Preliminary data suggest that 4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine can selectively bind to specific GPCRs, potentially modulating their activity and offering therapeutic benefits.

In addition to its potential as a GPCR modulator, 4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine has been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory activity are highly sought after. Studies have shown that 4-Methyl-3-(4-methylpyridin-3-yl)cyclohexan-1-amine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in vitro and in animal models.

The metabolic stability of 4-Methyl-3-(4-methylpyridin-3-y)cyclohexan-1-amnine is another important aspect of its drug-like properties. Metabolic stability is crucial for ensuring that a compound remains active in the body long enough to exert its therapeutic effects. In vitro metabolic stability assays have demonstrated that 4-Methyl-3-(4-methylpyridin-3-y)cyclohexan---amine exhibits favorable metabolic stability in human liver microsomes, suggesting that it may have a longer half-life in vivo.

To further evaluate the potential of 4-Methyl---3-(4-methylpyridin---3-y)cyclohexan---1-amnine, preclinical studies have been conducted to assess its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. PK studies have shown that the compound has good oral bioavailability and a favorable distribution profile, indicating that it can be effectively delivered to target tissues. PD studies have confirmed its ability to modulate specific biological pathways, supporting its potential as a therapeutic agent.

The safety profile of 4-Methyl---3-(4-methylpyridin---3-y)cyclohexan---1-amnine is also an important consideration in drug development. Toxicity studies have been conducted to evaluate its safety at various doses. Results from these studies indicate that the compound has a wide therapeutic window and low toxicity, making it suitable for further clinical evaluation.

In conclusion, 4-Methyl---3-(4-methylpyridin--< strong > - 3 - y )cyclohexan - 1 - amnine strong > (CAS No . 2138101 - 51 - 4 ) represents a promising lead compound in the field of medicinal chemistry . Its unique structural features , combined with its potential biological activities , make it an attractive candidate for further optimization and development . Ongoing research continues to explore its therapeutic applications , with the goal of advancing it towards clinical trials and ultimately , improving patient outcomes . p > article > response >

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